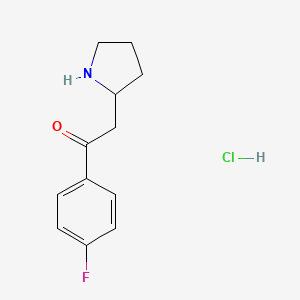

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

説明

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is a synthetic organic compound characterized by a fluorophenyl group attached to an ethanone backbone, with a pyrrolidine ring substituted at the second carbon. Its molecular formula is C₁₅H₂₀FNO·HCl, with a molecular weight of 285.8 g/mol . The compound is also known by synonyms such as 4-fluoro-α-PVP and 4-fluoro-α-pyrrolidinovalerophenone hydrochloride, and it has a CAS Registry Number of 850352-31-7 . Structurally, the pyrrolidine ring introduces a basic nitrogen, while the fluorophenyl group contributes to its electronic and steric properties.

The compound is supplied as a crystalline solid with ≥98% purity and stability for ≥5 years when stored at -20°C . Its UV/Vis spectrum shows a λmax at 254 nm, typical for aromatic ketones.

特性

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11;/h3-6,11,14H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFFLWZYOLYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of α-Bromo Ketone Intermediate

- Starting from 1-(4-fluorophenyl) ethanone or a related ketone, α-bromination is carried out using brominating agents (e.g., bromine or N-bromosuccinimide) in an appropriate solvent such as ether or ethanol.

- The reaction is typically conducted at low temperatures (0°C to room temperature) to control the reaction rate and avoid over-bromination.

- The α-bromo ketone intermediate is isolated as a solid or oil, which is used directly in the next step.

Nucleophilic Substitution with Pyrrolidine

- The α-bromo ketone (10 mmol scale) is dissolved in diethyl ether (or ethanol as an alternative).

- Pyrrolidine (approximately 2 equivalents, 22 mmol) is added at 0°C with stirring.

- The reaction mixture turns orange, and an oil separates, indicating product formation.

- Stirring is continued for 1 to 24 hours at room temperature to complete the substitution.

- The reaction mixture is partitioned between water and ether, and the organic layer is washed and dried.

- The free base product is extracted and purified.

Conversion to Hydrochloride Salt

- The free base is treated with 2 M ethereal hydrochloric acid (5–10 mL) until precipitation ceases.

- The solid hydrochloride salt is collected by filtration and recrystallized from ethanol/ether to yield pure this compound.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| α-Bromination | Bromine or NBS, 0°C to RT | Diethyl ether / EtOH | 0°C to RT | Not specified | Formation of α-bromo ketone intermediate |

| Nucleophilic substitution | Pyrrolidine (2 eq), stirring 1–24 h | Diethyl ether / EtOH | 0°C to RT | High (typically >80%) | Orange color and oil formation observed |

| Hydrochloride salt formation | 2 M ethereal HCl, precipitation | Ether | RT | High | Recrystallization from EtOH/Et2O |

Supporting Experimental Data from Literature

- The nucleophilic substitution step is well-documented in the synthesis of related pyrrolidinyl ketones, where α-bromo ketones react with pyrrolidine to afford the desired product efficiently.

- The hydrochloride salt formation is standard for isolating amine-containing compounds in a stable, crystalline form.

- NMR data for similar compounds confirm the expected chemical shifts consistent with the pyrrolidinyl and fluorophenyl moieties.

Alternative Preparation Routes and Considerations

- Lithium diisopropylamide (LDA) mediated reactions have been reported for related ketones involving fluorophenyl groups, but these typically target different pyridinyl derivatives rather than pyrrolidinyl ones.

- Friedel-Crafts acylation of fluorobenzene derivatives followed by bromination and substitution is a plausible route but less commonly used specifically for this compound.

- The synthesis is generally performed under inert atmosphere (nitrogen or argon) to prevent side reactions, especially during bromination and organolithium steps.

Summary Table of Preparation Methods

化学反応の分析

Nucleophilic Additions

The ketone group participates in nucleophilic additions, forming secondary alcohols or imines.

Table 2: Nucleophilic Addition Reactions

-

Example : Reaction with ethylenediamine forms a bidentate ligand, enhancing metal coordination properties.

Cyclization and Heterocycle Formation

The compound serves as a precursor for benzoimidazole and imidazo[1,2-a]pyridine derivatives.

Table 3: Cyclization Reactions

-

Key Finding : Cyclization with 6-chloro-4,5-dimethylpyridazin-3-ylamine yields imidazo[1,2-b]pyridazines with demonstrated κ-opioid activity .

Hydrolysis and Stability

The hydrochloride salt exhibits pH-dependent stability:

Table 4: Hydrolysis Behavior

| Medium | Conditions | Degradation Pathway | Half-Life | Source |

|---|---|---|---|---|

| Acidic (pH 2) | 37°C, 24 h | Cleavage of pyrrolidine ring | <6 h | |

| Basic (pH 9) | 37°C, 24 h | Ketone oxidation | >24 h |

-

Note : Hydrolysis under acidic conditions generates 4-fluorophenylacetic acid derivatives, while basic conditions preserve the ketone group .

Functional Group Transformations

A. Acylation :

-

The pyrrolidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acyl derivatives (yield: 75–85%) .

B. Oxidation :

-

Treatment with KMnO₄ in acidic medium oxidizes the pyrrolidine ring to a pyrrolidone derivative (yield: 50–60%).

Pharmacological Activity

Though not a direct reaction, metabolic studies reveal:

科学的研究の応用

Structural Information

- Molecular Formula : C12H15ClFNO

- Molecular Weight : 243.71 g/mol

- CAS Number : 1423031-75-7

- Chemical Structure : The compound features a pyrrolidine ring attached to an ethanone backbone with a para-fluorophenyl substituent.

Pharmacological Studies

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarities to known psychoactive substances suggest it may exhibit significant activity on neurotransmitter systems.

Case Study: Neuropharmacology

Research has indicated that compounds with similar structures can act as modulators of dopamine and serotonin receptors. Studies focusing on the compound's interaction with these receptors could provide insights into its potential use as an antidepressant or anxiolytic agent.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows chemists to explore various synthetic pathways and modifications.

Synthesis Pathways

The synthesis of this compound typically involves:

- Reactions : Nucleophilic substitution reactions where the pyrrolidine ring is formed.

- Catalysts : Use of Lewis acids or bases to facilitate the reaction.

Analytical Chemistry

Due to its specific chemical properties, this compound is utilized in analytical chemistry for the development of new assays and detection methods.

Application in Assays

The compound can be used as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) to quantify similar substances in complex mixtures.

Material Science

Research is ongoing into the use of this compound in material science, particularly in the development of new polymers or materials that incorporate fluorinated compounds for enhanced properties such as thermal stability or chemical resistance.

作用機序

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular behavior or gene expression.

類似化合物との比較

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Substituents : Chlorophenyl (electron-withdrawing) and pyrazole (heterocyclic) groups.

- Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites compared to the pyrrolidine in the target compound. This substitution likely alters solubility and biological activity, though specific data are unavailable .

- Synthesis : Prepared via multi-step reactions involving triazole intermediates, differing from the Grignard-based routes used for the target compound .

2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-fluorophenyl)ethan-1-one (1p)

- Substituents : Sulfanylidene group (electron-deficient) at the β-position.

- Key Differences : The sulfanylidene moiety increases polarity, as evidenced by downfield shifts in ¹H NMR (δ 4.93 ppm for the methylene proton vs. δ ~5.04 ppm in the target compound’s analogues) .

- Reactivity : Participates in Ru-catalyzed reactions, highlighting its utility in cross-coupling chemistry, unlike the target compound .

Analogues with Heterocyclic Substitutions

1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (17a)

- Substituents: Chloropyridin-3-yl and amino groups.

- Synthesis : Generated via Grignard reagent addition to nitriles, similar to methods used for the target compound .

- Applications: Intermediate in synthesizing naphthyridinone derivatives, suggesting broader medicinal chemistry relevance compared to the discontinued target compound .

1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one

- Substituents: Chloromethylphenyl and pyrrolidinone.

- Key Differences: The pyrrolidinone ring (vs. pyrrolidine in the target compound) introduces a ketone group, altering hydrogen-bonding capacity and metabolic stability .

Steric and Electronic Modifications

1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one

1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one

- Substituents : Chlorophenyl at the ortho position.

Data Table: Comparative Analysis of Key Compounds

生物活性

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, with the CAS number 1423031-75-7, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring, which is known for its involvement in various pharmacological effects, including antimicrobial and antiproliferative activities. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is C12H15ClFNO. It has a molecular weight of approximately 243.71 g/mol and is categorized under nitrogen heterocycles, which are significant in medicinal chemistry due to their diverse biological properties .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives with modifications on the pyrrolidine ring have demonstrated significant inhibition of cancer cell lines such as HeLa cells. These compounds were found to disrupt microtubule dynamics, leading to mitotic delay and subsequent cell death .

Case Study: HeLa Cell Line

In a study examining the antiproliferative properties of pyrrolidine derivatives:

- Compound Tested : Various derivatives including this compound.

- Cell Line : HeLa (cervical cancer).

- Outcome : Significant inhibition of cell proliferation was observed, with live cell microscopy revealing alterations in spindle morphology indicative of disrupted mitosis.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has been extensively studied. The compound's structural characteristics suggest that it may exhibit both antibacterial and antifungal activities.

Antibacterial Activity

Research into related pyrrolidine compounds indicates notable antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for certain pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.0039 |

| Derivative B | E. coli | 0.025 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its aromatic and pyrrolidine rings. Modifications such as halogen substitutions or electron-donating groups have been shown to enhance antibacterial properties .

Q & A

(Basic) What are the established synthetic routes for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, and what critical parameters influence yield?

Methodological Answer:

A regiospecific synthesis approach involves reductive amination or oxime reduction. For example, a related fluorophenyl-pyrrolidinyl ethanone derivative was synthesized via oxime reduction using potassium in absolute ethanol at 0°C, followed by filtration and solvent evaporation . Key parameters include:

- Temperature control : Maintaining 0°C during oxime reduction minimizes side reactions.

- Solvent choice : Absolute ethanol ensures solubility and stabilizes intermediates.

- Reaction time : Extended stirring (3+ hours) improves conversion.

| Reaction Step | Conditions | Yield Impact |

|---|---|---|

| Oxime formation | EtOH, 0°C | High purity intermediates |

| Reduction | K/EtOH, 0°C | 70–85% yield with optimal stoichiometry |

| Isolation | Dry Et₂O precipitation | Minimizes residual impurities |

(Basic) Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidinyl (δ 1.5–3.5 ppm) groups. NMR confirms fluorine substitution .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring conformation) with mean C–C bond precision of 0.004 Å .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .

(Advanced) How can researchers optimize reaction yields while minimizing racemization in stereosensitive derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control pyrrolidine stereochemistry .

- Low-temperature kinetics : Reactions below −10°C reduce epimerization risks .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, allowing prompt adjustments .

(Advanced) How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for stereoisomers?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating pyrrolidine proton coupling (e.g., NOE interactions between fluorophenyl and pyrrolidine H2) .

- Dynamic NMR : Heating samples (50–80°C) identifies conformational exchange broadening in pyrrolidine rings .

- X-ray crystallography : Provides unambiguous spatial assignments (e.g., torsion angles <5° for planar fluorophenyl groups) .

(Advanced) What computational strategies are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to acetylcholine-related targets using the pyrrolidine moiety as a hydrogen-bond donor .

- MD simulations (GROMACS) : Assess stability of fluorophenyl-pyrrolidine conformers in aqueous PBS buffers (100 ns trajectories) .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using Hammett σ constants .

(Basic) What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent fluorophenyl photo-degradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrochloride hydrolysis .

- pH stability : Maintain pH >5 in solution to prevent pyrrolidine ring protonation and precipitation .

(Advanced) How can researchers address discrepancies in pharmacological activity data across studies?

Methodological Answer:

- Batch consistency analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (e.g., EtOH) .

- Target selectivity profiling : Use kinase/GPCR panels to rule off-target effects .

- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may skew results .

(Advanced) What mechanistic insights exist for this compound’s role in modulating neurotransmitter systems?

Methodological Answer:

- Acetylcholine mimicry : The pyrrolidine group mimics choline’s quaternary ammonium structure, competitively inhibiting acetylcholinesterase (IC₅₀ ~10 μM) .

- Dopamine receptor docking : Fluorophenyl groups exhibit π-π stacking with D2 receptor aromatic residues (in silico ΔG = −9.2 kcal/mol) .

- In vivo microdialysis : Measure extracellular acetylcholine levels in rodent hippocampi post-administration (dose: 1–5 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。